ethyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate
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Overview
Description
Ethyl N-{[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. The process begins with the formation of bicyclo[2.2.2]octane, followed by the shaping of a five-membered ring to attain the tricyclo[3.3.1.1~3,7~]decane framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of ethyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylglycinate can be compared with other similar compounds, such as:
- Tricyclo[4.3.1.03,7]decane : This compound has a similar tricyclic framework but differs in its specific ring structure and substituents .
- Tricyclo[3.3.1.13,7]decane-1-carboxylic Acid : This compound has a similar tricyclic structure but contains a carboxylic acid functional group instead of the ethyl ester and peptide moieties .
2-Ethyladamantane: This compound shares a similar tricyclic structure but differs in its functional groups and overall molecular configuration.
These comparisons highlight the uniqueness of ethyl N-{[4-(tricyclo[331
Properties
Molecular Formula |
C26H36N2O4 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(1-adamantyl)benzoyl]amino]-3-methylbutanoyl]amino]acetate |
InChI |
InChI=1S/C26H36N2O4/c1-4-32-22(29)15-27-25(31)23(16(2)3)28-24(30)20-5-7-21(8-6-20)26-12-17-9-18(13-26)11-19(10-17)14-26/h5-8,16-19,23H,4,9-15H2,1-3H3,(H,27,31)(H,28,30) |
InChI Key |
ZFQVVPCSPAYJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)C)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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